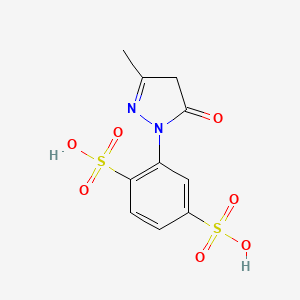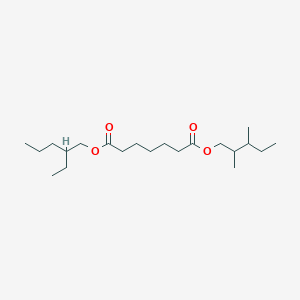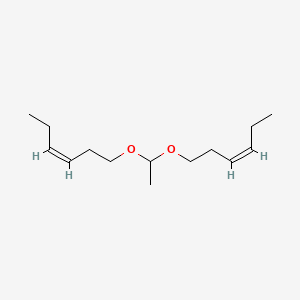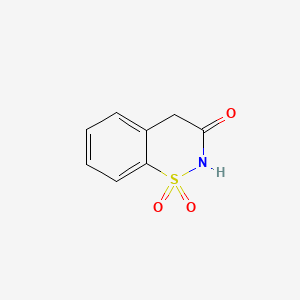
2-(Méthylsulfonyl)pyrimidin-5-amine
Vue d'ensemble
Description
2-(Methylsulfonyl)pyrimidin-5-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Applications De Recherche Scientifique
2-(Methylsulfonyl)pyrimidin-5-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
Target of Action
2-(Methylsulfonyl)pyrimidin-5-amine is a derivative of 2-aminopyrimidine 2-aminopyrimidine derivatives have been tested for their in vitro activities againstTrypanosoma brucei rhodesiense , a causative organism of sleeping sickness, and Plasmodium falciparum NF54 , a causative organism of malaria .
Mode of Action
It’s known that some 2-aminopyrimidines exhibit antitrypanosomal and antiplasmodial activities
Biochemical Pathways
Given the observed antitrypanosomal and antiplasmodial activities of some 2-aminopyrimidines , it can be inferred that the compound may interfere with the life cycle of the parasites or inhibit essential enzymes in their metabolic pathways.
Result of Action
Some 2-aminopyrimidines have shown good antitrypanosomal activity and excellent antiplasmodial activity . This suggests that the compound could potentially inhibit the growth of these parasites, leading to their death.
Analyse Biochimique
Biochemical Properties
2-(Methylsulfonyl)pyrimidin-5-amine is known to interact with various biomolecules. It has been evaluated as a covalent warhead for the mild, chemoselective, and metal-free cysteine S-arylation . 2-(Methylsulfonyl)pyrimidin-5-amine reacts rapidly with cysteine, resulting in stable S-heteroarylated adducts at neutral pH .
Cellular Effects
The cellular effects of 2-(Methylsulfonyl)pyrimidin-5-amine are diverse and significant. For instance, it has been reported that 2-sulfonylpyrimidines, a class of compounds to which 2-(Methylsulfonyl)pyrimidin-5-amine belongs, can cause selective toxicity in p53 compromised cancer cell lines .
Molecular Mechanism
The molecular mechanism of 2-(Methylsulfonyl)pyrimidin-5-amine involves its interaction with cysteine residues in proteins. This interaction results in the formation of stable S-heteroarylated adducts
Temporal Effects in Laboratory Settings
The temporal effects of 2-(Methylsulfonyl)pyrimidin-5-amine in laboratory settings are yet to be fully elucidated. It is known that 2-sulfonylpyrimidines react rapidly with cysteine, forming stable adducts
Metabolic Pathways
The metabolic pathways involving 2-(Methylsulfonyl)pyrimidin-5-amine are not fully understood. It is known that pyrimidines, the class of compounds to which 2-(Methylsulfonyl)pyrimidin-5-amine belongs, play a crucial role in nucleotide synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfonyl)pyrimidin-5-amine typically involves the introduction of the methylsulfonyl group to the pyrimidine ring. One common method is the reaction of 2-chloropyrimidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods: In industrial settings, the production of 2-(Methylsulfonyl)pyrimidin-5-amine can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Methylsulfonyl)pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to yield corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Comparaison Avec Des Composés Similaires
2-(Methylsulfonyl)pyrimidine: Lacks the amine group at position 5.
2-(Methylsulfonyl)thiazole: Contains a sulfur atom in the ring structure instead of nitrogen.
2-(Methylsulfonyl)benzene: Features a benzene ring instead of a pyrimidine ring.
Uniqueness: 2-(Methylsulfonyl)pyrimidin-5-amine is unique due to the presence of both the methylsulfonyl group and the amine group on the pyrimidine ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-methylsulfonylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c1-11(9,10)5-7-2-4(6)3-8-5/h2-3H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELVQVPQIRFOQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338451 | |
| Record name | 2-(METHYLSULFONYL)PYRIMIDIN-5-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56621-92-2 | |
| Record name | 2-(METHYLSULFONYL)PYRIMIDIN-5-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Propenoic acid, 2-cyano-3-[4-[(4-ethoxyphenyl)methylamino]phenyl]-, ethyl ester](/img/structure/B1607210.png)











